![molecular formula C17H18N4O3S B2906593 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450341-33-0](/img/structure/B2906593.png)
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy are commonly used . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The newly synthesized compounds were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .
Catalytic Applications
While specific studies on this compound are limited, its structural features suggest potential catalytic applications. Nitrophenols are often reduced to their corresponding aminophenols, and compounds containing nitro groups can serve as efficient catalysts for such reactions .
Antinociceptive Effects
In another study, compounds similar to our target compound (3a–h) were investigated for their antinociceptive effects. These compounds were evaluated using tail-clip, hot-plate, and acetic acid-induced writhing tests. Understanding their impact on nociceptive pathways in the nervous system could be relevant for pain management .
properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-17(11-3-1-2-4-11)18-16-14-9-25-10-15(14)19-20(16)12-5-7-13(8-6-12)21(23)24/h5-8,11H,1-4,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKERXNDZVIFXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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